molecular formula C9H16N2O5 B11878030 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate

Cat. No.: B11878030
M. Wt: 232.23 g/mol
InChI Key: LWGGYBRFWRCGKP-UHFFFAOYSA-N
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Description

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate is a chemical building block designed for research and development, particularly in medicinal chemistry. The 2-oxa-6-azaspiro[3.3]heptane moiety is a three-dimensionally shaped heterocyclic ring system that has garnered significant interest as a structural surrogate for saturated heterocycles like morpholine, potentially improving the physicochemical properties of drug candidates . This spirocyclic framework is a key intermediate in the synthesis of bioactive substances, including inhibitors for kinases like EGFR (Epidermal Growth Factor Receptor) for cancer research and LRRK2 (Leucine-Rich Repeat Kinase 2) for Parkinson's disease research . The oxalate salt form facilitates handling and storage. This product is intended for use as a pharmaceutical intermediate and is strictly for research purposes in a controlled laboratory environment . Researchers can leverage this compound to explore novel therapeutic agents. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H16N2O5

Molecular Weight

232.23 g/mol

IUPAC Name

2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine;oxalic acid

InChI

InChI=1S/C7H14N2O.C2H2O4/c8-1-2-9-3-7(4-9)5-10-6-7;3-1(4)2(5)6/h1-6,8H2;(H,3,4)(H,5,6)

InChI Key

LWGGYBRFWRCGKP-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1CCN)COC2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Steps

  • Cyclization : Tribromopentaerythritol reacts with p-toluenesulfonamide in the presence of a base (e.g., aqueous NaOH) to form the N-tosylated spiro compound. This step achieves 81% yield on a 5-gram scale.

  • Deprotection : Magnesium turnings in methanol remove the tosyl group at room temperature, generating the free amine. Filtration challenges due to magnesium salt precipitation limit scalability.

  • Salt Formation : The free amine is treated with oxalic acid in isopropanol/water to precipitate the oxalate salt (4a) with a melting point of 236.9°C.

Limitations and Optimization Challenges

  • Scalability : Filtration inefficiencies during magnesium salt removal hinder kilogram-scale production.

  • Solubility : The oxalate salt exhibits poor solubility in non-polar solvents (e.g., MTBE, THF), restricting its use in subsequent reactions.

  • Yield : The three-step process achieves a 50% overall yield, with losses occurring during deprotection and crystallization.

Benzylamine-Mediated Route: Alternative Deprotection Strategy

To address the Carreira method’s limitations, a benzylamine-based route was developed. This approach avoids magnesium-mediated deprotection, instead utilizing hydrogenolysis for benzyl group removal.

Synthetic Pathway

  • Amination : 3,3-Bis(bromomethyl)oxetane (5b) reacts with benzylamine in the presence of tetrabutylammonium hydrogen sulfate, forming N-benzyl-2-oxa-6-azaspiro[3.3]heptane (6) in 60% yield over two steps.

  • Hydrogenolysis : Palladium-catalyzed hydrogenation (5 bar H₂) in methanol with acetic acid cleaves the benzyl group, yielding the free amine.

  • Oxalate Precipitation : The amine is treated with oxalic acid in isopropanol/water to produce the oxalate salt.

Advantages Over Classical Method

  • Improved Solubility : The benzyl-protected intermediate (6) is more soluble in organic solvents, facilitating purification.

  • Scalability : Hydrogenolysis avoids magnesium salt filtration issues, enabling multi-kilogram production.

  • Yield Enhancement : This route achieves a 56% overall yield in a three-step sequence, outperforming the Carreira method.

Comparative Analysis of Preparation Methods

ParameterCarreira MethodBenzylamine Route
Starting MaterialTribromopentaerythritol3,3-Bis(bromomethyl)oxetane
Key Reagentp-ToluenesulfonamideBenzylamine
Deprotection MechanismMg/MeOHH₂/Pd-C
Overall Yield50%56%
ScalabilityLimited to <1 kgMulti-kilogram feasible
Solubility of SaltPoor in non-polar solventsModerate in MeCN/THF

Critical Reaction Parameters

  • Temperature : Hydrogenolysis requires 45°C for 16 hours to achieve complete conversion.

  • Acid Additives : Acetic acid (1.0 equiv) during hydrogenolysis prevents side reactions and improves selectivity.

  • Crystallization Conditions : Oxalate salt precipitation at 5°C in isopropanol/water maximizes yield and purity.

Side Reactions and Byproduct Formation

Both methods risk generating undesired byproducts:

  • Carreira Method : Incomplete deprotection may leave residual tosyl groups, necessitating rigorous washing.

  • Benzylamine Route : Competing nucleophilic substitution can produce 3,3-bis(benzylaminomethyl)oxetane (7), reducing spirocycle yield. Mitigation strategies include optimizing benzylamine stoichiometry and reaction time.

Recent Advances in Salt Formation

While sulfonate salts (e.g., p-toluenesulfonate) offer superior solubility, the oxalate salt remains preferred for its crystallinity and stability. Innovations include:

  • Co-Crystallization : Combining oxalic acid with the free amine in a 1:1 molar ratio ensures consistent salt stoichiometry.

  • Solvent Screening : Isopropanol/water mixtures (4:1 v/v) provide optimal oxalate salt recovery (84% yield).

Industrial-Scale Production Considerations

For large-scale synthesis, the benzylamine route is favored due to:

  • Reduced Filtration Steps : Hydrogenolysis bypasses magnesium salt removal.

  • Process Safety : Lower reaction temperatures (45°C vs. reflux conditions) minimize thermal degradation risks.

  • Regulatory Compliance : Benzylamine intermediates align with ICH guidelines for impurity control .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name (CAS) Spiro Ring System Heteroatoms Molecular Weight Purity (%) Key Applications
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate (1956354-52-1) [3.3] 1O, 1N 225.19 95–98 Drug intermediates, kinase inhibitors
2-Oxa-6-azaspiro[3.3]heptane oxalate (1159599-99-1) [3.3] 1O, 1N 189.17 97 Pharmaceutical intermediates
1-Oxa-6-azaspiro[3.3]heptane oxalate (1427358-60-8) [3.3] 1O, 1N 175.16 98 Ligand synthesis, catalysis
2-Oxa-7-azaspiro[3.5]nonane oxalate (1379811-94-5) [3.5] 1O, 1N 217.21 98 Antibacterial agents
6-Oxa-1-azaspiro[3.3]heptane oxalate (1380571-72-1) [3.3] 1O, 1N 192.15 97 Peptidomimetic scaffolds

Key Observations:

Spiro Ring Size :

  • Smaller [3.3] systems (e.g., 1159599-99-1) exhibit higher ring strain, increasing reactivity but reducing stability compared to larger [3.5] analogs (e.g., 1379811-94-5) .
  • The target compound’s ethanamine side chain mitigates strain by providing conformational flexibility .

Heteroatom Positioning :

  • 6-Oxa-1-azaspiro[3.3]heptane oxalate (1380571-72-1) places nitrogen and oxygen in different positions, altering hydrogen-bonding capacity and solubility compared to the target compound .

Functional Groups :

  • The ethanamine group in the target compound enables nucleophilic reactions (e.g., amide coupling), distinguishing it from simpler spiro oxalates like 1159599-99-1 .

Pharmacological Relevance

  • Target Compound : Incorporated into fisogatinibum (INN: fisogatinib), a kinase inhibitor targeting cancer pathways .
  • Analog Applications: 2-Oxa-7-azaspiro[3.5]nonane oxalate shows promise in disrupting bacterial thioesterase activity (e.g., Pks13 inhibition) . Tert-butyl derivatives (e.g., 1359656-86-2) are used as protective intermediates in peptide synthesis .

Q & A

Q. Table 1: Comparison of Salts

Salt TypeYield (%)Solubility (Water)StabilityCharacterization Ease
Oxalate47LowPoor (thermal)Challenging
Acetate86ModerateHigh¹H NMR feasible
Sulfonate90+HighHighChromatography-free

Advanced: What computational methods predict the electronic properties of this spirocyclic compound?

Answer:
Density-functional theory (DFT) models:

  • Local kinetic-energy density analysis : Restructures correlation-energy formulas (e.g., Colle-Salvetti) to predict electronic distribution and reactivity .
  • Gradient expansions : Validate experimental NMR shifts and pKa values by correlating electron density with molecular orbitals .
  • Molecular dynamics (MD) : Simulate solvation effects and salt dissociation kinetics in aqueous media .

Advanced: How does structural modification (e.g., trifluoromethyl substitution) impact biological activity?

Answer:

  • Trifluoromethyl groups enhance lipophilicity and target binding, as seen in analogs like 3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane. This increases metabolic stability and enzyme inhibition (e.g., antibiotic candidates targeting tuberculosis) .
  • Spirocyclic rigidity : Preorganizes the molecule for α2-adrenoreceptor antagonism, as demonstrated in fadaltranum (WHO List 120), improving selectivity over flexible analogs .

Basic: What are the storage and handling recommendations for this compound?

Answer:

  • Storage : Under inert atmosphere at -20°C to prevent oxalate hydration and thermal decomposition .
  • Solubility management : Use polar aprotic solvents (e.g., DMSO) for in vitro assays; avoid aqueous buffers unless sulfonate salts are employed .

Advanced: What in vitro assays validate its pharmacological potential?

Answer:

  • Enzyme inhibition assays : Measure IC50 against Mycobacterium tuberculosis enoyl-ACP reductase for antibiotic development .
  • Receptor binding studies : Radioligand displacement assays (e.g., α2-adrenoreceptors) using tritiated antagonists to quantify affinity .
  • Cytotoxicity profiling : HepG2 cell viability assays to rule off-target effects at therapeutic concentrations .

Advanced: How do spirocyclic analogs compare in structure-activity relationships (SAR)?

Answer:
Table 2: SAR of Spirocyclic Analogs

CompoundStructural FeatureBiological Activity
2-Oxa-6-azaspiro[3.4]octaneExpanded ring sizeEGFR inhibition
6-(2-Fluoro-4-nitrophenyl)-...Fluorinated aromatic systemEnhanced antitubercular potency
2-Thia-6-azaspiro[3.3]heptaneSulfur substitutionAltered metabolic stability

Data from highlight rigidity and electronegative substituents as critical for target engagement.

Basic: What spectroscopic techniques characterize this compound’s solid-state structure?

Answer:

  • X-ray crystallography : Resolves spirocyclic conformation and salt counterion interactions .
  • Solid-state NMR : Probes hydrogen-bonding networks between oxalate and amine groups .
  • FT-IR spectroscopy : Identifies carbonyl stretching modes of oxalate, distinguishing hydrated vs. anhydrous forms .

Advanced: What strategies mitigate thermal decomposition during reactions?

Answer:

  • Low-temperature deprotection : Use H2O/EtOH at 0–5°C to prevent oxalate degradation .
  • Microwave-assisted synthesis : Reduces reaction time and thermal exposure in cyclization steps .
  • Continuous flow chemistry : Enhances heat dissipation in exothermic steps (e.g., reductive tosyl removal) .

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